molecular formula C21H23N3O B2540000 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 586985-52-6

2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2540000
CAS No.: 586985-52-6
M. Wt: 333.435
InChI Key: JERILFFEDVVFMT-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinones This compound is characterized by the presence of a benzylpiperidine moiety attached to a dihydroquinazolinone core

Mechanism of Action

Target of Action

The primary target of 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a type of ionotropic glutamate receptor that is critical for synaptic plasticity, which is a cellular mechanism for learning and memory.

Mode of Action

This compound acts as a potent antagonist of the GluN2B subunit of the NMDA receptor . As an antagonist, it binds to the receptor and blocks its activity. This prevents the normal function of the receptor, which is to allow ions to flow into the neuron in response to the neurotransmitter glutamate.

Biochemical Pathways

The inhibition of the NMDA receptor by this compound affects several biochemical pathways. It can prevent the influx of calcium ions into the neuron, which can affect downstream signaling pathways involved in synaptic plasticity . This can have a significant impact on learning and memory processes.

Result of Action

By inhibiting the NMDA receptor, this compound can affect neuronal communication and plasticity. This can lead to changes in cognitive function, particularly learning and memory . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of 4-benzylpiperidine with a suitable quinazolinone precursor. One common method involves the condensation of 4-benzylpiperidine with 2-aminobenzamide under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinazolinone derivatives with varying degrees of saturation.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, such as the combination of a benzylpiperidine moiety with a dihydroquinazolinone core. This unique structure may confer distinct pharmacological properties and make it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-[(4-benzylpiperidin-1-yl)methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21-18-8-4-5-9-19(18)22-20(23-21)15-24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERILFFEDVVFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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